molecular formula C23H10Cl2N5Na3O11S3 B15185198 Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate CAS No. 74432-28-3

Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate

Cat. No.: B15185198
CAS No.: 74432-28-3
M. Wt: 768.4 g/mol
InChI Key: WOYASNNQOPVZIL-UHFFFAOYSA-K
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Description

Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a triazine ring and anthracene moiety, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine atoms by primary amines is achieved in high to moderate yields .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, cyanuric chloride, and solvents like 1,4-dioxane and 1,2-dichloroethane . Reaction conditions typically involve refluxing the mixture to facilitate the substitution process.

Major Products

The major products formed from these reactions are various substituted triazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form strong interactions with biological molecules, potentially inhibiting their function . The anthracene moiety can intercalate with DNA, affecting its replication and transcription processes .

Properties

CAS No.

74432-28-3

Molecular Formula

C23H10Cl2N5Na3O11S3

Molecular Weight

768.4 g/mol

IUPAC Name

trisodium;8-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-1,6-disulfonate

InChI

InChI=1S/C23H13Cl2N5O11S3.3Na/c24-21-28-22(25)30-23(29-21)27-13-5-4-9(6-16(13)44(39,40)41)26-14-8-10(42(33,34)35)7-12-17(14)20(32)18-11(19(12)31)2-1-3-15(18)43(36,37)38;;;/h1-8,26H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,27,28,29,30);;;/q;3*+1/p-3

InChI Key

WOYASNNQOPVZIL-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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